molecular formula C16H25NO2S B2580730 N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 321531-70-8

N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No. B2580730
CAS RN: 321531-70-8
M. Wt: 295.44
InChI Key: ARNMPSRYBDZPRN-UHFFFAOYSA-N
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Description

“N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide” is a chemical compound with the CAS Number: 321531-70-8 . Its molecular weight is 295.45 . The compound is typically stored at room temperature .


Molecular Structure Analysis

The molecular formula of “this compound” is C16H25NO2S . The InChI Code is 1S/C16H25NO2S/c1-12-10-13(2)16(14(3)11-12)20(18,19)17-15-8-6-4-5-7-9-15/h10-11,15,17H,4-9H2,1-3H3 .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . The predicted melting point is 155.31°C, and the predicted boiling point is approximately 431.6°C at 760 mmHg . The predicted density is approximately 1.1 g/cm3, and the predicted refractive index is n20D 1.55 .

Scientific Research Applications

Applications in Synthesis and Material Science

N-cycloheptyl-2,4,6-trimethylbenzene-1-sulfonamide, as a sulfonamide derivative, contributes to the field of synthesis and material science. Sulfonamides are integral in various synthesis processes, such as the creation of bioactive compounds and structurally diverse benzylbenzenes. For example, N-benzylic sulfonamides have been utilized in cross-coupling reactions with cyanoacetates, showcasing their versatility in synthesizing complex organic compounds (Hu et al., 2017).

Role in Environmental Studies

Sulfonamides, including derivatives like this compound, are significant in environmental research, particularly in water sample analysis. Techniques for determining sulfonamides in environmental water samples, such as micro-solid phase extraction combined with high-performance liquid chromatography, indicate their environmental impact and relevance (Zhou & Fang, 2015).

Medicinal Chemistry and Drug Design

In medicinal chemistry, sulfonamides play a crucial role in the design of drugs, especially as inhibitors of essential enzymes. They are key components in the development of antimicrobial agents, with specific sulfonamides showing promise as potent inhibitors of carbonic anhydrase II, which is relevant for anti-glaucoma agents (Serbian et al., 2019). Additionally, they contribute to the development of dual inhibitors of DHPS and DHFR enzymes, combining the actions of sulfonamides and trimethoprim drugs into a single molecule for enhanced antimicrobial activity (Azzam et al., 2020).

Gas Separation Technology

Sulfonamide-functionalized polymers, like those derived from trimethyl-substituted polyimides, demonstrate significant applications in gas separation technologies. The introduction of sulfonic acid groups into these polymers affects their physical properties, such as surface area and free volume, leading to improved gas-pair selectivities for industrial applications like natural gas sweetening (Abdulhamid et al., 2021).

Advanced Material Development

The sulfonamide group is also instrumental in the development of advanced materials. For instance, the synthesis of polyimides for gas separation applications demonstrates the utility of sulfonamide derivatives in creating materials with specific desirable properties, such as selective gas permeability (Abdulhamid et al., 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

N-cycloheptyl-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2S/c1-12-10-13(2)16(14(3)11-12)20(18,19)17-15-8-6-4-5-7-9-15/h10-11,15,17H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNMPSRYBDZPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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